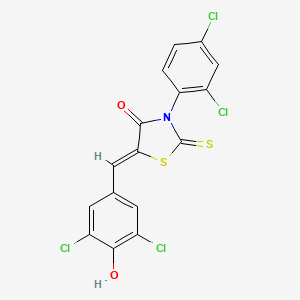
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INM-176, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. INM-176 is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in the regulation of the immune system.
Mecanismo De Acción
IDO1 is an enzyme that catalyzes the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits the activity of IDO1, leading to decreased production of kynurenine and increased levels of tryptophan. This results in increased immune system activity and improved anti-tumor responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit IDO1 activity in tumor cells, leading to increased immune system activity and improved anti-tumor responses. This compound has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of this compound in lab experiments. It is a highly specific inhibitor of IDO1, and its effects on other enzymes and pathways are not well-understood. Additionally, the effects of this compound on the immune system and other physiological processes are complex and may be difficult to interpret.
Direcciones Futuras
There are several future directions for research on 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new inhibitors of IDO1 with improved efficacy and specificity. Another area of interest is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further research is needed to understand the effects of this compound on the immune system and other physiological processes. Overall, the potential applications of this compound in the treatment of cancer and other diseases make it an exciting area of research for scientists and clinicians alike.
Métodos De Síntesis
The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps. First, 2-methoxy-4-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-iodoaniline to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the treatment of cancer and other diseases. IDO1 is overexpressed in many types of cancer and has been shown to play a critical role in the suppression of the immune system, allowing cancer cells to evade detection and destruction by the immune system. This compound inhibits IDO1 activity, leading to increased immune system activity and improved anti-tumor responses. This compound has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Propiedades
IUPAC Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFSLKWBOMZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
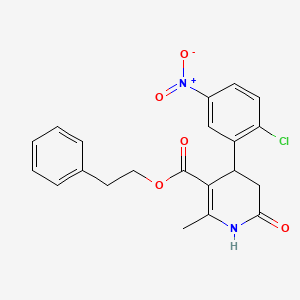
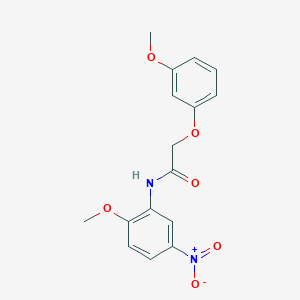
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)

![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
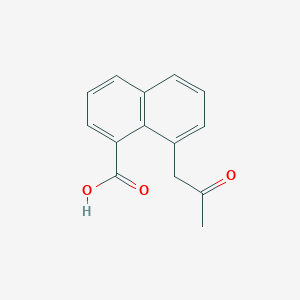
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
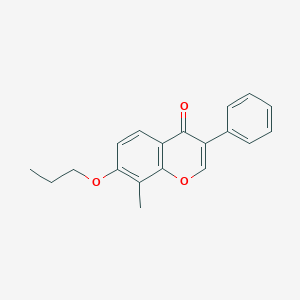

![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)

